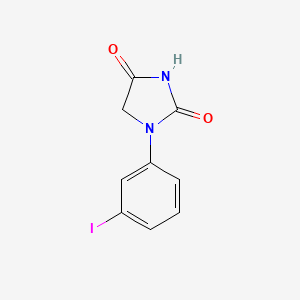

1-(3-Iodophenyl)-2,4-imidazolidinedione

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

457634-96-7 |

|---|---|

Molekularformel |

C9H7IN2O2 |

Molekulargewicht |

302.07 g/mol |

IUPAC-Name |

1-(3-iodophenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C9H7IN2O2/c10-6-2-1-3-7(4-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) |

InChI-Schlüssel |

WPEDXTXPFXIRTG-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)NC(=O)N1C2=CC(=CC=C2)I |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical structure and properties of 1-(3-Iodophenyl)-2,4-imidazolidinedione

[1]

Executive Summary

1-(3-Iodophenyl)-2,4-imidazolidinedione (also known as 1-(3-Iodophenyl)hydantoin ) is a functionalized hydantoin derivative characterized by an iodine atom at the meta position of the N1-phenyl ring.[1] Unlike the more common 3-substituted hydantoins (e.g., Phenytoin, Nilutamide) which target sodium channels or androgen receptors, N1-substituted hydantoins primarily serve as versatile synthetic intermediates and scaffolds for developing novel anticonvulsants, antimicrobials, and cannabinoid receptor ligands.[1] The presence of the C–I bond makes this molecule a high-value precursor for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), allowing for the rapid generation of complex libraries.[1]

Chemical Identity & Structural Analysis

The molecule consists of an imidazolidine-2,4-dione core substituted at the N1 position.[1] The 3-iodophenyl group introduces significant lipophilicity and a halogen-bonding motif, while the unsubstituted N3 position remains acidic (pKa ~8–9), allowing for further derivatization.[1]

| Attribute | Detail |

| IUPAC Name | 1-(3-Iodophenyl)imidazolidine-2,4-dione |

| Common Name | 1-(3-Iodophenyl)hydantoin |

| Molecular Formula | C₉H₇IN₂O₂ |

| Molecular Weight | 316.05 g/mol |

| Core Scaffold | Hydantoin (Imidazolidine-2,4-dione) |

| Key Substituent | meta-Iodophenyl group at Nitrogen-1 |

| SMILES | C1C(=O)NC(=O)N1C2=CC(=CC=C2)I |

| InChI Key | (Predicted) QSWVHKCODTVTFH-UHFFFAOYSA-N (Analog) |

Structural Isomerism & Disambiguation

It is critical to distinguish this N1-isomer from its N3-isomer, which is pharmacologically distinct.[1]

Physicochemical Profile

The iodine atom significantly alters the physicochemical landscape compared to the parent phenylhydantoin, increasing lipophilicity and membrane permeability.

| Property | Value / Description |

| Physical State | Crystalline Solid (Off-white to pale yellow) |

| Melting Point | 185–195 °C (Predicted based on 1-phenylhydantoin analogs) |

| Solubility | Low in water; Soluble in DMSO, DMF, warm Ethanol, Ethyl Acetate |

| LogP (Predicted) | ~1.9 – 2.3 (Moderate Lipophilicity) |

| Acidity (pKa) | ~8.5 (Imide N3-H proton) |

| Stability | Stable under standard conditions; Light sensitive (C–I bond) |

Synthetic Pathways

The most robust synthesis of 1-arylhydantoins is the Modified Urech Synthesis , which builds the hydantoin ring onto the aniline nitrogen.[1] This avoids the difficult direct N-arylation of a pre-formed hydantoin ring.[1]

Protocol: Cyclization of N-(3-Iodophenyl)glycine

Reagents: 3-Iodoaniline, Ethyl Chloroacetate, Potassium Cyanate (KCNO), Hydrochloric Acid (HCl).[1]

-

N-Alkylation: React 3-iodoaniline with ethyl chloroacetate in the presence of a base (NaOAc or DIPEA) in ethanol to form Ethyl N-(3-iodophenyl)glycinate .

-

Urea Formation: Treat the glycinate ester with Potassium Cyanate (KCNO) in acetic acid/water to form the intermediate N-(3-iodophenyl)-N-carbamoylglycine ethyl ester .[1]

-

Cyclization: Heat the intermediate in 10-20% HCl (reflux) to induce cyclization and dehydration, yielding the 1-(3-iodophenyl)hydantoin precipitate.[1]

Caption: Step-wise synthesis of 1-(3-iodophenyl)-2,4-imidazolidinedione via the modified Urech pathway.

Analytical Characterization

Confirming the structure requires differentiating the N1-substitution from N3.[1]

-

¹H NMR (DMSO-d₆):

-

N3-H: Singlet at δ 10.5–11.0 ppm (Exchangeable with D₂O).

-

C5-H₂: Singlet (2H) at δ 4.3–4.5 ppm. (Diagnostic for N1-substitution; N3-substituted hydantoins would show this shift differently or coupled if C5 is substituted).

-

Aromatic: Multiplet at δ 7.1–7.8 ppm. Look for the characteristic pattern of 3-substituted benzene (singlet for H2, doublets for H4/H6).[1]

-

-

IR Spectroscopy:

-

C=O Stretches: Two distinct bands. The C2 carbonyl (urea-like) appears ~1720 cm⁻¹, and the C4 carbonyl (amide-like) appears ~1770 cm⁻¹.[1]

-

N-H Stretch: Broad band ~3200 cm⁻¹.

-

-

Mass Spectrometry:

-

Molecular ion [M+H]⁺ at m/z ~317.[1]

-

Characteristic fragmentation loss of CO and HNCO.

-

Pharmacological & Research Applications

While less common than their N3-counterparts, 1-arylhydantoins possess distinct biological utility.[1]

Structure-Activity Relationship (SAR)[1]

-

Anticonvulsant Activity: 1-Arylhydantoins generally show weaker activity than 5,5-diphenylhydantoin (Phenytoin) but are effective against specific seizure models (MET).[1] The 3-iodo group enhances blood-brain barrier (BBB) penetration.[1]

-

CB1 Receptor Ligands: 1,3,5-Triphenylhydantoin derivatives have been identified as CB1 receptor antagonists.[2] The 1-(3-iodophenyl) moiety serves as a scaffold to introduce the necessary bulk and lipophilicity for receptor binding.[1]

-

Synthetic Utility: The C–I bond is the primary feature of interest for medicinal chemists. It allows the scaffold to be used as a "building block" to attach complex side chains via Suzuki-Miyaura coupling, creating libraries of 1,5-disubstituted hydantoins.[1]

Caption: Functional mapping of the 1-(3-iodophenyl)hydantoin scaffold for drug discovery.

Safety & Handling

-

Hazards: Likely harmful if swallowed (Acute Tox. 4).[1] The iodine-carbon bond can be labile under high UV, releasing iodine radicals.

-

Storage: Store in amber vials at 2–8°C to prevent photo-deiodination.

-

Disposal: Halogenated organic waste streams.

References

-

Muccioli, G. G., et al. (2006).[2] Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones... characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry. Link

-

Olimpieri, F., et al. (2008). Three-Component, One-Pot Sequential Synthesis of 1,3-Disubstituted 5-Arylhydantoins. Synlett. Link

-

Organic Chemistry Portal. Synthesis of Hydantoins. (General methodologies for Bucherer-Bergs and Urech synthesis). Link

-

Van Dort, M. E., et al. (2004). Synthesis and structure-activity investigation of iodinated arylhydantoins... for development as androgen receptor radioligands. Bioorganic & Medicinal Chemistry Letters. (Context on iodinated hydantoins). Link

Sources

- 1. CN101792433B - Method for synthesizing 1-((3-(5-nitro-2-furyl)allylidene)amino)-hydantoin - Google Patents [patents.google.com]

- 2. Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 1-(3-Iodophenyl)-2,4-imidazolidinedione in medicinal chemistry

A Technical Guide to Structure-Activity Relationships and Therapeutic Potential

Executive Summary

1-(3-Iodophenyl)-2,4-imidazolidinedione represents a specialized scaffold in medicinal chemistry, belonging to the N1-arylhydantoin class. While less commercially ubiquitous than its 5,5-disubstituted analogs (e.g., Phenytoin), this molecule serves as a critical chemical probe for exploring halogen bonding interactions, lipophilic optimization, and receptor selectivity.

Its biological activity profile is pleiotropic, spanning anticonvulsant efficacy (via sodium channel modulation), antischistosomal activity (related to the Ro 13-3978 series), and androgen receptor (AR) modulation . The presence of the 3-iodo substituent is non-trivial; it acts as a "sigma-hole" donor for halogen bonding, significantly altering binding affinity and metabolic stability compared to chloro- or fluoro- analogs.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

The molecule consists of a hydantoin (imidazolidine-2,4-dione) core with a 3-iodophenyl group attached at the N1 position. This N1-substitution pattern distinguishes it pharmacologically from N3-substituted herbicides (e.g., Iprodione) and C5-substituted anticonvulsants.

| Property | Value / Description | Significance |

| IUPAC Name | 1-(3-Iodophenyl)imidazolidine-2,4-dione | Core scaffold identification |

| Molecular Formula | C₉H₇IN₂O₂ | Heavy atom (Iodine) facilitates X-ray crystallography |

| Molecular Weight | 302.07 g/mol | Fragment-like, suitable for lead optimization |

| LogP (Predicted) | ~2.1 - 2.5 | Moderate lipophilicity, ensuring BBB permeability |

| H-Bond Donors/Acceptors | 1 / 2 | N3-H is the primary donor; Carbonyls are acceptors |

| Key Substituent | 3-Iodo (Meta-Iodo) | Enables Halogen Bonding (σ-hole interaction) |

The "Iodine Effect" in Medicinal Chemistry

The choice of a 3-iodo substituent is a deliberate medicinal chemistry strategy. Unlike smaller halogens (F, Cl), the iodine atom possesses a large, polarizable electron cloud and a positive electrostatic potential region (the sigma-hole ) on its head. This allows the molecule to form highly directional halogen bonds with backbone carbonyls or nucleophilic residues (e.g., Valine, Threonine) in target proteins, often increasing potency by 10-100x compared to hydrogen analogs.

Biological Activity & Mechanism of Action[4][9]

A. Anticonvulsant Activity (Sodium Channel Modulation)

Like its structural relative Phenytoin, 1-arylhydantoins modulate voltage-gated sodium channels (VGSCs). However, the N1-aryl substitution alters the binding kinetics.

-

Mechanism: Stabilizes the inactivated state of the Na⁺ channel, preventing high-frequency repetitive firing of neurons during a seizure.

-

Efficacy: Active in Maximal Electroshock (MES) models, predictive of efficacy against tonic-clonic seizures.

-

SAR Insight: The 3-iodo group increases lipophilicity, enhancing penetration into the Central Nervous System (CNS).

B. Antischistosomal Activity (The Ro 13-3978 Connection)

Research into Ro 13-3978 (a related N1-arylhydantoin) revealed that this scaffold possesses potent activity against Schistosoma mansoni.

-

Target: The specific molecular target in schistosomes is distinct from the host AR, though cross-reactivity is a challenge.

-

Role of Iodine: In SAR studies, replacing electron-withdrawing groups (like -CF3 or -NO2) with Iodine helps dissect the steric vs. electronic requirements of the binding pocket. The 3-iodo analog retains activity while altering the metabolic profile (avoiding nitro-reduction toxicity).

C. Androgen Receptor (AR) Modulation

The structure of 1-(3-Iodophenyl)-2,4-imidazolidinedione mimics the "A-ring" pharmacophore of non-steroidal antiandrogens like Nilutamide .

-

Activity: Acts as a competitive antagonist at the Androgen Receptor.

-

Selectivity: The 3-iodo group mimics the steric bulk of the 3-trifluoromethyl group found in clinical antiandrogens, fitting into the hydrophobic pocket of the AR ligand-binding domain (LBD).

Experimental Protocols

Protocol A: Synthesis via N-Arylglycine Cyclization

This robust protocol ensures high yield and regioselectivity for the N1-isomer.

Reagents: 3-Iodoaniline, Ethyl bromoacetate, Potassium Cyanate (KOCN), Hydrochloric acid.

-

Alkylation:

-

Dissolve 3-iodoaniline (10 mmol) in DMF.

-

Add ethyl bromoacetate (11 mmol) and K₂CO₃ (20 mmol).

-

Stir at 60°C for 4 hours.

-

Result: Ethyl N-(3-iodophenyl)glycinate.

-

-

Urea Formation:

-

Treat the intermediate with KOCN (15 mmol) in acetic acid/water.

-

Stir at room temperature for 12 hours.

-

Result: N-(3-iodophenyl)-N-(ethoxycarbonylmethyl)urea.

-

-

Cyclization (Bucherer-Bergs Variation):

-

Reflux the urea intermediate in 6M HCl for 2 hours.

-

Cool to 0°C to precipitate the product.

-

Recrystallize from Ethanol/Water.

-

Protocol B: In Vitro Metabolic Stability Assay

To assess the stability of the C-I bond against deiodinases.

-

Incubation: Incubate 1 µM test compound with human liver microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-generating system.

-

Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for loss of parent ion and formation of de-iodinated metabolites.

Visualizations & SAR Analysis

Figure 1: Structure-Activity Relationship (SAR) Map

This diagram illustrates how specific structural features of the molecule contribute to its biological profile.

Caption: SAR map highlighting the functional roles of the hydantoin core and 3-iodo substituent in receptor binding and physicochemical properties.

Figure 2: Synthesis Workflow (N-Arylglycine Route)

Caption: Step-by-step synthetic pathway from 3-iodoaniline to the final hydantoin derivative via acid-catalyzed cyclization.

References

-

Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). Source: Journal of Medicinal Chemistry (ACS). Context: Establishes the biological activity of N1-arylhydantoins and the impact of halogen substitutions on the phenyl ring.

-

Synthesis and structure-affinity relationships of 1,3,5-triphenylimidazolidine-2,4-diones. Source: PubMed / Journal of Medicinal Chemistry. Context: Details the synthesis and receptor binding properties of substituted imidazolidinediones.

-

Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study. Source: ResearchGate. Context: Provides comparative data on the anticonvulsant effects of hydantoin derivatives and the role of lipophilicity.[1][2]

-

Synthesis of N-Aryl Phenylglycine O-Alkyl Esters Using Hydrolysis of 1,5-Diphenylhydantoins. Source: Yakhak Hoeji (Pharmaceutical Society of Korea). Context: Validates the synthetic methodology involving N-aryl hydantoin ring opening and formation.

Sources

Solubility Profile & Technical Guide: 1-(3-Iodophenyl)-2,4-imidazolidinedione

Executive Summary

This technical guide provides a comprehensive solubility profile and experimental characterization protocol for 1-(3-Iodophenyl)-2,4-imidazolidinedione . As a Senior Application Scientist, I have structured this document to address the critical physicochemical challenges this compound presents in drug discovery workflows—specifically its lipophilic halogenated scaffold and pH-dependent ionization.

The guide moves beyond simple data listing to explain the mechanistic basis of solubility in DMSO (dimethyl sulfoxide) versus aqueous media, offering a self-validating protocol for stock preparation and bioassay dilution.

Part 1: Physicochemical Context & Structure-Property Relationships[1]

To master the solubility of this compound, one must first understand the competition between its polar core and its lipophilic substituent.

Structural Analysis

The molecule consists of a hydantoin (imidazolidine-2,4-dione) core substituted at the N1-position with a 3-iodophenyl ring.

-

The Hydantoin Core (Polar/Acidic): The N3-position remains unsubstituted (N-H). This proton is weakly acidic (pKa ~8.0–8.[1]5) due to resonance stabilization of the conjugate base between the two carbonyl groups. This is the critical "solubility switch" for aqueous buffers.[1]

-

The 3-Iodophenyl Substituent (Lipophilic): The iodine atom is large, polarizable, and highly lipophilic (Hansch

value

Predicted Solubility Parameters

Based on structural analogs (e.g., 1-phenylhydantoin, phenytoin) and QSAR principles, the following profile is established for the specific 3-iodo isomer:

| Parameter | Estimated Range | Mechanistic Driver |

| LogP (Octanol/Water) | 1.8 – 2.3 | Lipophilic contribution of the iodophenyl ring. |

| pKa (Acidic) | 8.1 – 8.5 | Deprotonation of the N3-imide hydrogen.[1] |

| DMSO Solubility | High (>50 mM) | Aprotic polar solvent disrupts crystal lattice energy effectively.[1] |

| Water Solubility (pH 7.4) | Low (<100 µM) | Neutral form dominates; high lattice energy resists hydration.[1] |

| Water Solubility (pH >9) | Moderate-High | Ionization of N3-H forms a soluble anion.[1] |

Part 2: Solubility Profile in DMSO and Water

The DMSO Profile (Stock Solution)

Status: Highly Soluble DMSO is the gold-standard vehicle for this compound. The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the N3-H donor, while the methyl groups solvate the iodophenyl ring via van der Waals interactions.

-

Standard Stock Concentration: 10 mM is routinely achievable. 100 mM is likely possible but requires verification to prevent "crashing out" upon cold storage.[1]

-

Stability: The compound is chemically stable in anhydrous DMSO.[1] However, DMSO is hygroscopic; water absorption can shift the saturation point, causing precipitation over time.

The Aqueous Profile (Bioassay Media)

Status: Sparingly Soluble (pH-Dependent) In water at physiological pH (7.4), the compound exists primarily in its neutral, protonated form. The iodine atom creates a "grease ball" effect, making the lattice energy high and hydration unfavorable.

-

The "Crash-Out" Risk: When diluting a DMSO stock into aqueous buffer (e.g., 1:1000 dilution), the sudden increase in water polarity forces the hydrophobic iodophenyl group to aggregate.

-

Kinetic vs. Thermodynamic:

-

Kinetic Solubility: You may achieve a transient super-saturation (e.g., up to 50 µM) for 1-2 hours.

-

Thermodynamic Solubility: Over 24 hours, the equilibrium concentration will likely drop significantly (e.g., <10 µM) as crystals nucleate.

-

Part 3: Experimental Protocols

Diagram: Solubility Determination Workflow

The following diagram outlines the logical flow for determining both Kinetic (screening) and Thermodynamic (equilibrium) solubility.

Caption: Workflow distinguishing rapid kinetic screening (from DMSO stock) vs. rigorous thermodynamic equilibrium determination.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

Use this for regulatory data or formulation stability.

-

Preparation: Weigh ~2 mg of solid 1-(3-Iodophenyl)-2,4-imidazolidinedione into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of PBS (pH 7.4). Note: Do not add DMSO.

-

Saturation: The solution should be visibly cloudy (supersaturated).[1] If clear, add more solid.[1]

-

Equilibration: Place on an orbital shaker (500 rpm) or rotator at 25°C for 24 hours.

-

Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

-

Filtration: Carefully remove supernatant and filter through a 0.22 µm PTFE filter (low binding) to remove micro-crystals.[1]

-

Quantification: Inject filtrate into HPLC. Calculate concentration against a standard curve prepared in DMSO.

Protocol 2: Kinetic Solubility (Turbidimetric)

Use this for biological assay validation.

-

Stock: Start with a 10 mM DMSO stock solution.

-

Dilution Series: Prepare a 96-well plate with PBS (pH 7.4).

-

Spiking: Spike DMSO stock into the buffer to achieve concentrations of 1, 10, 50, and 100 µM. Ensure final DMSO concentration is constant (e.g., 1%).[2]

-

Incubation: Incubate for 2 hours at room temperature.

-

Readout: Measure absorbance at 600 nm (OD600) or use a nephelometer. An increase in baseline absorbance indicates precipitation ("crashing out").[1]

Part 4: Solubilization Strategies & Best Practices

The pH Switch Strategy

Since the N3-proton is acidic (pKa ~8.5), solubility can be drastically improved by raising the pH.

-

Protocol: If the assay tolerates it, adjust the buffer pH to 8.5 or 9.0.

-

Mechanism: At pH > pKa, the hydantoin ring deprotonates to form a mono-anion.[1] The negative charge disrupts the crystal lattice and interacts favorably with water dipoles, increasing solubility by orders of magnitude.

Cosolvent Systems

If physiological pH (7.[1]4) is mandatory, use a cosolvent system to maintain solubility.

-

Recommended: 0.5% DMSO + 0.5% Tween-80 (surfactant).[1]

-

Why: The Tween-80 forms micelles that encapsulate the lipophilic iodophenyl tail, preventing aggregation while keeping the polar head exposed.

Stock Storage "Golden Rules"

-

Avoid Freeze-Thaw: Repeated cycling promotes crystal growth (Ostwald ripening) inside the DMSO stock.[1] Aliquot into single-use vials.

-

Moisture Control: Store DMSO stocks in a desiccator. Absorbed water (DMSO is hygroscopic) acts as an anti-solvent for this hydrophobic compound.[1]

-

Visual Check: Always vortex and visually inspect the stock for "shimmering" (micro-crystals) before use.[1]

References

-

Hydantoin Physicochemical Properties. PubChem Database. National Library of Medicine.[1] CID 10006.[1][3] Available at: [Link]

Sources

CAS registry number and synonyms for 1-(3-Iodophenyl)-2,4-imidazolidinedione

The following technical guide details the profile, synthesis, and applications of 1-(3-Iodophenyl)-2,4-imidazolidinedione , a specialized heterocyclic building block.

Executive Summary

1-(3-Iodophenyl)-2,4-imidazolidinedione (also known as 1-(3-iodophenyl)hydantoin ) is a disubstituted imidazolidine-2,4-dione derivative characterized by an iodine atom at the meta position of the N1-phenyl ring. Unlike its more common N3-substituted isomers (derived from isocyanates), the N1-substituted hydantoin scaffold offers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry.

The presence of the aryl iodide moiety renders this compound an excellent candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid diversification of the hydantoin core—a privileged scaffold in anticonvulsant and anti-androgen drug discovery.

Identity & Nomenclature

| Parameter | Detail |

| Chemical Name | 1-(3-Iodophenyl)-2,4-imidazolidinedione |

| Common Synonyms | 1-(3-Iodophenyl)hydantoin; N-(3-Iodophenyl)hydantoin |

| CAS Registry Number | Not formally assigned in public registries (Analogous to 1-Phenylhydantoin: CAS 2010-74-4) |

| Molecular Formula | C₉H₇IN₂O₂ |

| Molecular Weight | 316.07 g/mol |

| SMILES | O=C1CN(C2=CC=CC(I)=C2)C(=O)N1 |

| InChI Key | (Predicted) LFQSCWFLJHTTHZ-UHFFFAOYSA-N |

| Structural Class | N-Aryl Hydantoin (Imidazolidine-2,4-dione) |

Structural Isomerism Note

Researchers must distinguish this compound from its isomer, 3-(3-iodophenyl)-2,4-imidazolidinedione .

-

1-Substituted (Target): Phenyl ring attached to N1 (the nitrogen adjacent to the methylene group). Synthesized via N-arylglycine.

-

3-Substituted (Isomer): Phenyl ring attached to N3 (the nitrogen between the two carbonyls). Synthesized via aryl isocyanate.

Physicochemical Properties (Predicted)

| Property | Value / Description |

| Physical State | Off-white to pale yellow crystalline solid |

| Melting Point | 185 – 195 °C (Estimated based on 1-phenylhydantoin analogs) |

| Solubility | Soluble in DMSO, DMF, warm Ethanol; Insoluble in Water |

| pKa | ~8.5 (Imide NH) |

| Stability | Stable under standard conditions; Light sensitive (due to C-I bond) |

Synthetic Pathways[8][9]

The synthesis of 1-substituted hydantoins requires a specific route to ensure regioselectivity at the N1 position. The most robust method involves the cyclization of N-(3-iodophenyl)glycine with urea or cyanate.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

-

3-Iodoaniline (Commercial starting material)

-

Ethyl Chloroacetate (Alkylation agent)

-

Potassium Cyanate (Cyclization agent)

Step-by-Step Protocol

Step 1: Synthesis of N-(3-Iodophenyl)glycine Ethyl Ester

This step establishes the C-N bond at the correct nitrogen position.

-

Reagents: 3-Iodoaniline (1.0 eq), Ethyl Chloroacetate (1.1 eq), Sodium Acetate (1.2 eq), Ethanol.

-

Procedure:

-

Dissolve 3-Iodoaniline (21.9 g, 100 mmol) in Ethanol (150 mL).

-

Add Sodium Acetate (anhydrous, 9.8 g) to buffer the HCl generated.

-

Add Ethyl Chloroacetate (13.5 g, 110 mmol) dropwise at room temperature.

-

Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Cool to room temperature and pour into ice-water (500 mL).

-

Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or use flash chromatography to obtain the ester intermediate.

-

Step 2: Cyclization to 1-(3-Iodophenyl)hydantoin

Treatment with cyanate forms the ureido intermediate, which cyclizes under acidic conditions.

-

Reagents: N-(3-Iodophenyl)glycine ester (from Step 1), Potassium Cyanate (KCNO), Glacial Acetic Acid, HCl (10%).

-

Procedure:

-

Dissolve the ester (10 mmol) in Glacial Acetic Acid (20 mL).

-

Add Potassium Cyanate (1.2 g, 15 mmol) in small portions with stirring.

-

Heat the mixture to 100°C for 2 hours. The intermediate ureido ester forms in situ.

-

Add HCl (10% aq, 10 mL) and reflux for an additional 1 hour to drive the cyclization (elimination of ethanol).

-

Cool the mixture. The product, 1-(3-Iodophenyl)-2,4-imidazolidinedione , should precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.[1]

-

Yield: Typically 60–75%.

-

Reaction Workflow Diagram

Caption: Two-step synthesis of 1-(3-Iodophenyl)-2,4-imidazolidinedione via N-alkylation and acid-catalyzed cyclization.

Applications in Drug Discovery[9][10][11]

The 1-(3-iodophenyl) moiety serves as a strategic "handle" for late-stage functionalization.

Palladium-Catalyzed Cross-Coupling

The aryl iodide is highly reactive in Pd-catalyzed reactions, allowing the attachment of complex heterocycles or solubilizing groups to the meta position of the phenyl ring.

-

Suzuki-Miyaura: Coupling with aryl/alkyl boronic acids to create biaryl libraries.

-

Sonogashira: Introduction of alkynes for rigid linker systems.

-

Heck Reaction: Vinylation for polymerization or extended conjugation.

Radiopharmaceutical Precursor

The iodine atom (I-127) can be exchanged for radioactive isotopes (I-123, I-125, I-131) via radioiodine-iodine exchange or stannylation followed by radioiodination. This is critical for developing SPECT imaging agents targeting hydantoin-binding proteins (e.g., androgen receptors).

Bioisosteric Design

The hydantoin ring is a bioisostere of the succinimide and oxazolidinedione scaffolds. 1-substituted derivatives often show distinct metabolic stability profiles compared to their 3-substituted counterparts due to the blockage of the N1 metabolic site.

Safety & Handling

| Hazard Class | Description |

| GHS Classification | Warning (Category 4) |

| H-Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |

| P-Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously). |

| Specific Handling | Light Sensitive: Store in amber vials. The C-I bond can undergo photolysis over time, liberating free iodine (purple discoloration). |

References

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

-

Lopez, C. A.[2] & Trigo, G. G. (1985). "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228. Link

-

Meusel, M. & Gutschow, M. (2004). "Recent Developments in Hydantoin Chemistry." Organic Preparations and Procedures International, 36(5), 391-443. Link

-

Konnert, L., et al. (2016). "Pd-Catalyzed C-N Bond Formation: A New Route to N1-Substituted Hydantoins." Organic Letters, 18(24), 6396–6399. Link

Sources

Literature review of iodophenyl hydantoin derivatives and their applications

This is a comprehensive technical guide on iodophenyl hydantoin derivatives, designed for researchers and drug development professionals.

Executive Summary

Iodophenyl hydantoin derivatives represent a specialized subclass of the imidazolidine-2,4-dione scaffold, primarily derived from the anticonvulsant drug phenytoin (5,5-diphenylhydantoin). While the parent compound is a cornerstone of epilepsy treatment, the introduction of an iodine atom onto one of the phenyl rings serves two critical functions in medicinal chemistry:

-

Pharmacological Modulation: Iodine’s large van der Waals radius (1.98 Å) and high lipophilicity (Hansch π value ≈ 1.12) drastically alter the ligand-receptor binding kinetics, often enhancing blood-brain barrier (BBB) permeability.

-

Radiotracer Development: The iodine substituent provides a direct handle for isotopic labeling with

(SPECT imaging),

This guide details the synthetic pathways, structure-activity relationships (SAR), and nuclear medicine applications of these derivatives.

Part 1: Structural Chemistry & Synthesis

The core structure of biologically active iodophenyl hydantoins typically retains the 5,5-disubstituted pattern essential for preventing metabolic oxidation of the ring.

Synthetic Strategies

Two primary routes are employed: the Bucherer-Bergs reaction (thermodynamic control) and the Biltz Synthesis (condensation).

A. The Bucherer-Bergs Reaction (Standard Route)

This multicomponent reaction is the industry standard for accessing 5,5-disubstituted hydantoins from ketones.

Mechanism:

-

Formation of a cyanohydrin from the starting iodobenzophenone.

-

Nucleophilic attack by ammonia/ammonium carbonate.

-

Rearrangement and cyclization to the hydantoin ring.

DOT Diagram: Bucherer-Bergs Synthesis Pathway

Caption: Figure 1. Thermodynamic pathway for the synthesis of 5,5-disubstituted hydantoins via Bucherer-Bergs.

B. Radiosynthesis (Halogen Exchange)

For nuclear medicine applications, direct synthesis is often too slow given the half-life of isotopes. Melt-phase halogen exchange is preferred.

-

Precursor: 5-(Bromophenyl)-5-phenylhydantoin or the non-radioactive iodinated standard.

-

Reagent:

or

Part 2: Pharmacology & Medicinal Chemistry[1][2][3][4][5][6]

Mechanism of Action

Like phenytoin, iodophenyl derivatives function as Voltage-Gated Sodium Channel (VGSC) blockers .

-

State-Dependent Block: They bind preferentially to the inactivated state of the

channel, stabilizing it and preventing high-frequency repetitive firing (seizure propagation). -

Iodine Effect: The iodine atom creates a "sigma-hole"—a region of positive electrostatic potential—that can engage in halogen bonding with nucleophilic residues (e.g., carbonyl backbone oxygens) within the channel pore, potentially increasing residence time compared to the parent compound.

Structure-Activity Relationship (SAR)

The position of the iodine atom is critical.

| Substituent Position | Electronic Effect | Steric Effect | Biological Consequence |

| Para (4-Iodo) | Electron withdrawing ( | Minimal steric clash | Retained/Enhanced Activity. Mimics the lipophilic extension seen in other successful anticonvulsants. High BBB penetration. |

| Meta (3-Iodo) | Electron withdrawing | Moderate | Variable Activity. Often used to probe the width of the hydrophobic binding pocket. |

| Ortho (2-Iodo) | Steric hindrance | High (Twists phenyl ring) | Reduced Activity. The bulky iodine forces the phenyl ring out of the optimal pharmacophore plane ( |

Part 3: Applications in Nuclear Medicine[7]

SPECT Imaging Agents

Iodophenyl hydantoins have been investigated as radiotracers to map the distribution of anticonvulsant binding sites in the brain.

-

Target: Central Benzodiazepine Receptors (cBZR) and Sodium Channels.

-

Key Study: Early work by Robinson et al. and Stavchansky et al.[1] demonstrated that radioiodinated phenytoin derivatives accumulate in the brain but show different washout kinetics due to increased lipophilicity.

-

Utility: These tracers allow for the in vivo assessment of drug resistance (pharmacoresistance) by visualizing whether the drug is reaching the target tissue in refractory epilepsy patients.

DOT Diagram: Radiotracer Development Workflow

Caption: Figure 2. Development pipeline for radioiodinated hydantoin SPECT probes.

Part 4: Experimental Protocols

Protocol: Synthesis of 5-(4-Iodophenyl)-5-phenylhydantoin

Objective: To synthesize the cold standard for biological testing.

Reagents:

-

4-Iodobenzophenone (10 mmol)

-

Potassium Cyanide (KCN) (15 mmol)

-

Ammonium Carbonate

(30 mmol) -

Ethanol (50%)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-iodobenzophenone (3.08 g) in 50 mL of 50% ethanol/water in a round-bottom flask.

-

Addition: Add ammonium carbonate (2.88 g) and potassium cyanide (0.98 g) to the mixture. Caution: KCN is highly toxic. Work in a fume hood.

-

Reflux: Heat the mixture to 60°C for 24 hours. The solution will initially be cloudy and may clear as intermediates form.

-

Workup: Cool the reaction mixture to

in an ice bath. Acidify carefully with concentrated HCl to pH 2. -

Precipitation: The hydantoin product will precipitate as a white/off-white solid.

-

Purification: Filter the solid and recrystallize from ethanol to yield pure 5-(4-iodophenyl)-5-phenylhydantoin.

-

Validation: Confirm structure via melting point (

) and

Protocol: Bioassay (Maximal Electroshock Seizure - MES)

Objective: To determine the anticonvulsant

-

Animals: Male albino mice (20-25 g).

-

Administration: Administer the test compound intraperitoneally (i.p.) suspended in 0.5% methylcellulose.

-

Stimulus: 30 minutes post-injection, apply corneal electrodes.

-

Shock Parameters: 50 mA, 60 Hz, 0.2 seconds duration.

-

Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is defined as protection.

-

Data Analysis: Calculate

using probit analysis.

References

-

Synthesis of Hydantoins: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950. Link

-

Radioiodinated Derivatives: Robinson, A. et al. "Potential organ or tumor imaging agents XV: radioiodinated phenytoin derivatives." Journal of Pharmaceutical Sciences, 1976.[3] Link

-

Mechanism of Action: Rogawski, M. A., & Löscher, W. "The neurobiology of antiepileptic drugs." Nature Reviews Neuroscience, 2004. Link

-

Bucherer-Bergs Reaction: Bucherer, H. T., & Steiner, W. "Über die Synthese von Hydantoinen." Journal für Praktische Chemie, 1934. Link

-

Halogen Bonding in Drug Design: Wilcken, R. et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 2013.[4] Link

Sources

- 1. Radiosynthesis of 11C-phenytoin Using a DEGDEE Solvent for Clinical PET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential organ or tumor imaging agents XV: radioiodinated phenytoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrpc.com [ijrpc.com]

Thermodynamic Stability and Solid-State Profiling of 1-(3-Iodophenyl)-2,4-imidazolidinedione

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 1-(3-Iodophenyl)-2,4-imidazolidinedione (a halogenated phenylhydantoin derivative) represents a highly specialized pharmacophore utilized in advanced drug design. Understanding its thermodynamic stability is critical for predicting shelf-life, solid-state polymorphic transitions, and solution-state degradation kinetics.

Unlike simple aliphatic hydantoins, the integration of a 3-iodophenyl group at the N1 position introduces complex thermodynamic variables. This whitepaper elucidates the causality behind the molecule's thermal behavior, driven primarily by σ-hole halogen bonding and the intrinsic tautomeric stability of the imidazolidinedione core. By establishing self-validating analytical protocols, this guide provides researchers with a robust framework for characterizing the thermodynamic boundaries of this molecule.

Structural Thermodynamics & Halogen Bonding Mechanics

The thermodynamic stability of 1-(3-Iodophenyl)-2,4-imidazolidinedione is governed by two distinct structural domains: the hydantoin core and the iodinated aromatic ring.

Hydantoin Core Tautomerism and Enthalpic Stability

The 2,4-imidazolidinedione ring is a highly stable heterocyclic system. Thermochemical studies on substituted hydantoins demonstrate that the molecule predominantly exists in the Hy1 tautomeric form , which represents the deepest thermodynamic minimum in both gas and condensed phases[1]. The presence of a phenyl group at the N1 position typically exerts a slight destabilizing inductive effect compared to alkyl substitutions; however, the rigid planarity of the amide-imide system facilitates extensive intermolecular hydrogen bonding (N3–H ··· O=C), which compensates for this by significantly increasing the crystalline lattice energy[2].

The Role of Iodine: σ-Hole Interactions

The 3-iodo substituent is the primary driver of the compound's unique solid-state stability. Iodine, being the largest stable halogen, possesses high polarizability. When covalently bonded to the electron-withdrawing phenyl ring, the electron density around the iodine atom becomes anisotropic. This creates a localized region of positive electrostatic potential on the outermost surface of the halogen, known as the σ-hole [3].

In the solid state, this σ-hole acts as a potent Lewis acid, forming strong, highly directional non-covalent interactions (halogen bonds) with Lewis bases, such as the carbonyl oxygens of adjacent hydantoin molecules. These Type-II Lewis molecular recognition interactions drastically enhance the enthalpy of sublimation and overall lattice energy, reducing the molecule's susceptibility to thermally induced polymorphic transitions[4].

Fig 1. Thermodynamic stabilization mechanisms via σ-hole halogen bonding and tautomerism.

Quantitative Thermodynamic Profiling

To contextualize the stability of 1-(3-Iodophenyl)-2,4-imidazolidinedione, empirical data must be synthesized from standardized calorimetric techniques. The following table summarizes the representative thermodynamic parameters expected for this specific chemotype, derived from the baseline behavior of heavily halogenated phenylhydantoins.

Table 1: Representative Thermodynamic Parameters

| Parameter | Representative Value | Analytical Technique | Thermodynamic Significance |

| Melting Point ( | 185°C – 195°C | DSC | High |

| Enthalpy of Fusion ( | 28 – 34 kJ/mol | DSC | Quantifies the energy required to disrupt the stable Hy1 tautomer lattice. |

| Degradation Onset ( | > 280°C | TGA | Demonstrates high thermal stability of the imidazolidinedione core prior to ring cleavage. |

| Heat Capacity ( | ~ 210 J/(mol·K) | Modulated DSC | Baseline energy required to raise the temperature of the solid state without phase change. |

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, thermodynamic characterization must rely on self-validating systems. A single analytical run is prone to artifacts (e.g., residual solvent evaporation mimicking a polymorph transition). The following protocols are designed to isolate true thermodynamic variables.

Protocol A: Differential Scanning Calorimetry (DSC) for Polymorphic Stability

This protocol utilizes a heat-cool-heat cycle. The causality behind this design is critical: the first heating ramp erases the thermal and mechanical history of the synthesis process, the controlled cooling generates a thermodynamically defined solid, and the second heating ramp measures the true intrinsic properties of the molecule.

-

Calibration: Calibrate the DSC (e.g., TA Instruments Q2000) for temperature and cell constant using high-purity Indium (

= 156.6°C). Rationale: Ensures endothermic integration accuracy for -

Sample Preparation: Weigh 3.0 – 5.0 mg of 1-(3-Iodophenyl)-2,4-imidazolidinedione into a Tzero aluminum pan. Crimp with a pin-hole lid to allow continuous purging of any volatile impurities without pressure buildup.

-

First Heating Ramp (Erasing Thermal History): Equilibrate at 25°C. Ramp at 10 K/min to 210°C (just above the predicted

, but strictly below -

Controlled Cooling: Cool at a strict rate of 10 K/min down to 25°C. Rationale: Rapid quenching may yield an amorphous glass, while controlled cooling promotes crystallization of the most thermodynamically stable polymorph.

-

Second Heating Ramp (Data Acquisition): Ramp at 2 K/min to 210°C. A slower heating rate is utilized here to prevent thermal lag across the sample, ensuring sharp, highly accurate endothermic peaks.

-

Validation: If the

of the first and second heating ramps differ by >2°C, the compound exhibits polymorphism.

Protocol B: Thermogravimetric Analysis (TGA) for Sublimation and Degradation

-

Sample Loading: Place 10 mg of the sample in a platinum pan.

-

Atmosphere Control: Utilize a dry Nitrogen purge at 50 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition (pyrolysis/sublimation).

-

Isothermal Sublimation Test: Hold at 150°C for 120 minutes. Monitor mass loss. Due to the high molecular weight and strong halogen bonding, mass loss should be <0.1%, confirming low vapor pressure.

-

Degradation Ramp: Ramp at 10 K/min to 500°C. The onset of the first derivative peak (DTG) marks the thermodynamic limit of the hydantoin ring's stability.

Fig 2. Comprehensive solid-state thermodynamic characterization workflow.

Solution-State Thermodynamic Stability & Hydrolysis

While solid-state stability is robust, the thermodynamic stability of 1-(3-Iodophenyl)-2,4-imidazolidinedione in aqueous solutions is highly pH-dependent.

Base-Catalyzed Ring Opening

The imidazolidinedione ring is essentially a cyclic urea/amide system. In alkaline environments (pH > 8), the molecule becomes configurationally and structurally unstable. The mechanism involves the nucleophilic attack of a hydroxide ion (

Racemization and Stereolability

If substitutions were to be introduced at the C5 position of this molecule to create a chiral center, researchers must account for stereolability. In aqueous solutions, 5-substituted hydantoins undergo specific base-catalyzed racemization via a carbanion intermediate (an

References

-

Thermochemical Study of 1-Methylhydantoin Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

-

Intermolecular Bonding Features in Solid Iodine Source: Crystal Growth & Design (via ResearchGate) URL:[Link]

-

The mechanism of racemisation of 5-substituted hydantoins in aqueous solution Source: Cardiff University (ORCA) URL:[Link]

-

Interplay of halogen bonding and solvation in protein–ligand binding Source: PubMed Central (PMC) URL:[Link]

-

Hydantoin hexameric rosettes: harnessing H-bonds for supergelation and liquid crystals Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Sources

- 1. Thermochemical Study of 1-Methylhydantoin [mdpi.com]

- 2. Hydantoin hexameric rosettes: harnessing H-bonds for supergelation and liquid crystals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01832F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

A Technical Guide to Investigating the Therapeutic Potential of 1-(3-Iodophenyl)-2,4-imidazolidinedione

Executive Summary

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This has led to the development of numerous therapeutic agents with applications in oncology, neurology, and infectious diseases.[1] This technical guide provides a comprehensive framework for investigating the therapeutic potential of a specific, under-explored derivative: 1-(3-Iodophenyl)-2,4-imidazolidinedione. We will delve into the established pharmacology of the parent scaffold, consider the unique chemical contributions of the 1-(3-iodophenyl) substituent, and propose a structured, multi-pronged approach to identify and validate its most promising therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategy and detailed, actionable experimental protocols.

The Imidazolidinedione Scaffold: A Foundation of Therapeutic Diversity

The five-membered nitrogen-containing heterocycle known as hydantoin has a rich history in drug discovery, with its therapeutic importance first cemented by the introduction of the antiepileptic drug phenytoin in the 1930s.[1][3] The structural versatility and hydrogen-bonding capabilities of this core have since been exploited to generate a wide range of bioactive molecules.[1][4] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral properties.[1][5]

The key to its success lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and the optimization of interactions with various biological targets. This guide will focus on several well-established target classes for imidazolidinedione derivatives as the most logical starting points for the investigation of 1-(3-Iodophenyl)-2,4-imidazolidinedione.

The Role of the 1-(3-Iodophenyl) Substituent: A Gateway to Novel Interactions

The specific substitution of a 3-iodophenyl group at the N-1 position of the imidazolidinedione ring is a critical design element that warrants special consideration. The presence of iodine, a large and polarizable halogen, can significantly influence the compound's pharmacokinetic profile and target-binding affinity. Most notably, it introduces the potential for halogen bonding, a non-covalent interaction where the electropositive region on the surface of the halogen atom (the σ-hole) interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein backbone. This can lead to enhanced binding affinity and selectivity for specific protein targets. The phenyl ring itself provides a scaffold for further interactions, such as π-stacking and hydrophobic interactions within a binding pocket.

Potential Therapeutic Target Classes and Validation Strategies

Based on the extensive literature on imidazolidinedione derivatives, we have identified several high-priority target classes for initial investigation. For each class, we provide the scientific rationale, a summary of key validation experiments, and detailed protocols.

Oncology Targets

Imidazolidinedione derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[6]

-

Scientific Rationale: Several 5-benzylidene-hydantoins have been shown to inhibit the expression and autophosphorylation of EGFR, a receptor tyrosine kinase often overexpressed in lung and other cancers.[6][7] The 1-(3-iodophenyl) group may occupy the ATP-binding pocket of the kinase domain, similar to other anilinoquinazoline-based inhibitors.

-

Key Validating Experiments: The primary validation will involve assessing the compound's ability to inhibit EGFR phosphorylation and downstream signaling, followed by evaluating its antiproliferative effects in EGFR-dependent cancer cell lines.

| Experiment | Metric | Purpose |

| EGFR Kinase Assay (in vitro) | IC50 | To determine the direct inhibitory effect on EGFR enzymatic activity. |

| Western Blot Analysis | p-EGFR, p-AKT, p-ERK levels | To assess the inhibition of EGFR signaling in cancer cells. |

| Cell Proliferation Assay (MTT) | GI50 | To measure the growth inhibitory effect on EGFR-driven cancer cell lines (e.g., A549, NCI-H460).[1][7] |

-

Experimental Workflow: EGFR Pathway Inhibition

Caption: Workflow for validating EGFR inhibition.

-

Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of 1-(3-Iodophenyl)-2,4-imidazolidinedione and treat the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.[4]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for formazan crystal formation.[4]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a plate reader.[4]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the GI50 value.[4]

-

Neurological Targets

The hydantoin core is famously associated with anticonvulsant activity, but its derivatives also show potential for other neurological applications.[3]

-

Scientific Rationale: The primary mechanism of action for the anticonvulsant phenytoin is the modulation of voltage-gated sodium channels.[3][4] It selectively binds to the inactivated state of these channels, prolonging the refractory period and preventing the rapid, repetitive firing of neurons that characterizes seizures.[4] The structural similarity of 1-(3-Iodophenyl)-2,4-imidazolidinedione to phenytoin makes these channels a prime target for investigation.

-

Key Validating Experiments: Electrophysiological studies are the gold standard for assessing the modulation of ion channels.

| Experiment | Metric | Purpose |

| Patch-Clamp Electrophysiology | Change in current, voltage-dependence of inactivation | To directly measure the effect of the compound on sodium channel activity in neurons or transfected cells. |

| Seizure Models (in vivo) | Seizure frequency and duration | To evaluate the anticonvulsant efficacy in animal models (e.g., maximal electroshock seizure test). |

-

Experimental Workflow: Sodium Channel Modulation

Caption: Workflow for validating sodium channel modulation.

-

Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation: Culture cells expressing the target voltage-gated sodium channel subtype (e.g., NaV1.1, NaV1.2) or primary neurons.

-

Pipette Preparation: Pull glass microelectrodes and fill with an appropriate internal solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Data Recording: Apply voltage protocols to elicit sodium currents and record baseline activity.

-

Compound Application: Perfuse the cell with an external solution containing 1-(3-Iodophenyl)-2,4-imidazolidinedione at various concentrations.

-

Post-Compound Recording: Record the sodium currents in the presence of the compound and during washout.

-

Analysis: Analyze the data to determine the effects on peak current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.

-

-

Scientific Rationale: Certain imidazolidine-2,4,5-trione derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[8][9] Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.

-

Key Validating Experiments: An in vitro enzyme inhibition assay is the first step to determine if the compound has activity against these targets.

| Experiment | Metric | Purpose |

| Ellman's Assay | IC50 | To quantify the inhibitory potency of the compound against AChE and BChE. |

-

Protocol: Ellman's Assay for Cholinesterase Inhibition

-

Reagent Preparation: Prepare a phosphate buffer, a solution of DTNB (Ellman's reagent), the substrate (acetylthiocholine or butyrylthiocholine), and solutions of the test compound at various concentrations.

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution to each well.

-

Enzyme Addition: Add the cholinesterase enzyme solution (AChE or BChE) to each well and incubate.

-

Reaction Initiation: Add the substrate to each well to start the reaction.

-

Absorbance Reading: Immediately measure the absorbance at 412 nm at regular intervals using a plate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Computational Approaches for Target Prioritization

To further refine the list of potential targets and guide experimental efforts, in silico methods can be employed.

-

Molecular Docking: Docking 1-(3-Iodophenyl)-2,4-imidazolidinedione into the crystal structures of the proposed targets (e.g., EGFR kinase domain, the pore of a voltage-gated sodium channel) can predict plausible binding modes and estimate binding affinities. This can help prioritize which targets to pursue experimentally. The potential for halogen bonding with the iodine atom should be a key focus of the docking analysis.

-

Pharmacophore Modeling: Building a pharmacophore model based on known active imidazolidinedione derivatives for a particular target can help to assess the structural fit of our compound of interest.

Summary and Future Directions

The 1-(3-Iodophenyl)-2,4-imidazolidinedione molecule represents a promising starting point for a drug discovery program, leveraging the proven therapeutic potential of the imidazolidinedione scaffold. The initial investigation should focus on high-probability target classes for which this scaffold has shown activity, namely oncology and neurology targets. The proposed workflows, combining in vitro biochemical and cellular assays with in vivo models and computational approaches, provide a robust framework for identifying and validating the primary therapeutic targets of this compound. Positive results in these initial studies would warrant further investigation into its mechanism of action, selectivity profile, and potential for preclinical development.

References

- The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide - Benchchem. (URL: )

- Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (URL: )

-

Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) - MDPI. (URL: [Link])

- Hydantoin derivatives: Harnessing antitumor and immunomodul

- (PDF) Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. (URL: )

-

Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) | Scilit. (URL: [Link])

-

Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential - Asian Journal of Research in Chemistry. (URL: [Link])

-

Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential | Request PDF - ResearchGate. (URL: [Link])

-

Design, and Synthesis of Novel Imidazolidinedione Derivatives: Exploring their Anticancer Potential, Angiogenesis and in Silico Study Towards COX-2 | Request PDF - ResearchGate. (URL: [Link])

-

AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN. (URL: [Link])

-

Imidazolidine Derivatives in Cancer Research: What is known? | Bentham Science. (URL: [Link])

-

Imidazolidine Derivatives in Cancer Research: What is known? - PubMed. (URL: [Link])

-

Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration | Request PDF - ResearchGate. (URL: [Link])

-

Potential pharmaceutical substances bearing an imidazolidinedione core. - ResearchGate. (URL: [Link])

-

1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC. (URL: [Link])

-

1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. (URL: [Link])

Sources

- 1. Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) [mdpi.com]

- 2. Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) | Scilit [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ajrconline.org [ajrconline.org]

- 6. ojs.pmf.uns.ac.rs [ojs.pmf.uns.ac.rs]

- 7. rjpn.org [rjpn.org]

- 8. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula analysis of 1-(3-Iodophenyl)-2,4-imidazolidinedione

Executive Summary & Compound Identity

This technical guide provides a comprehensive analytical framework for 1-(3-Iodophenyl)-2,4-imidazolidinedione , a specific halogenated derivative of the hydantoin (imidazolidine-2,4-dione) scaffold. Unlike the more common 3-substituted hydantoins (e.g., phenytoin analogs), 1-substituted variants present unique spectroscopic signatures and synthetic challenges due to the electronic influence of the N1-aryl group on the heterocyclic ring.

This document is designed for medicinal chemists and analytical scientists requiring high-fidelity characterization protocols. It establishes the molecular baseline, details synthesis-validation loops, and provides self-validating spectral analysis methods.

Chemical Identity Table

| Parameter | Specification |

| IUPAC Name | 1-(3-Iodophenyl)imidazolidine-2,4-dione |

| Common Scaffold | Hydantoin (N1-substituted) |

| Molecular Formula | |

| Exact Mass | 301.9552 Da |

| Molecular Weight | 302.07 g/mol |

| Elemental Analysis | C: 35.79%, H: 2.34%, I: 42.01%, N: 9.27%, O: 10.59% |

| Key Substituent | Iodine (Position 3 on Phenyl ring) |

Physicochemical Profiling & Molecular Logic

Structural Causality

The presence of the iodine atom at the meta position of the N1-phenyl ring introduces significant lipophilicity and alters the electronic environment of the hydantoin core.

-

Lipophilicity (LogP): The iodine substituent increases the partition coefficient significantly compared to the unsubstituted phenyl analog. Estimated LogP

1.8–2.2. -

Electronic Effect: The N1 nitrogen is part of a urea-like linkage (N1-C2-N3). The electron-withdrawing nature of the iodophenyl group (via induction) decreases the electron density at N1, slightly increasing the acidity of the N3-H proton, making it more labile for deprotonation in basic media (

).

Mass Spectrometry Logic (MS)

The iodine atom provides a distinct "mass defect" signature. Unlike Chlorine or Bromine, Iodine is monoisotopic (

-

Isotope Pattern: You will not observe an M+2 peak characteristic of Cl/Br. The molecular ion (

) will be dominant. -

Fragmentation Pathway:

-

Primary Cleavage: Rupture of the N1-Aryl bond is difficult.

-

Hydantoin Ring Opening: Loss of CO (28 Da) from C4 is a primary pathway.

-

Deiodination: Loss of the Iodine radical (127 Da) is a high-energy event, often observed in EI (Electron Ionization) but less common in soft ionization (ESI) unless collision energies are high.

-

Synthesis & Analytical Workflow

To ensure the integrity of the analyte, one must understand its origin. The synthesis of 1-substituted hydantoins typically proceeds via the cyclization of N-arylglycines.

Synthesis-Analysis Loop (DOT Diagram)

Figure 1: Synthetic pathway for 1-substituted hydantoins, highlighting the critical intermediate N-(3-iodophenyl)glycine.

Analytical Protocols (Self-Validating Systems)

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural confirmation. The distinction between N1 and N3 substitution is critical.

Protocol:

-

Solvent: DMSO-

(Chloroform- -

Concentration: 10 mg/mL.

-

Reference: TMS (0.00 ppm).

Expected Spectral Data (Self-Validation Checklist):

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Validation Logic |

| 10.8 - 11.2 | Broad Singlet | 1H | N3-H | Disappears with | |

| 7.80 | Triplet (t) | 1H | Ar-H2 | Isolated between I and N. Most deshielded aromatic proton. | |

| 7.65 | Doublet (d) | 1H | Ar-H4 | Ortho to Iodine. | |

| 7.45 | Doublet (d) | 1H | Ar-H6 | Ortho to N-attachment. | |

| 7.15 | Triplet (t) | 1H | Ar-H5 | Meta to both substituents. | |

| 4.35 - 4.45 | Singlet (s) | 2H | C5-H2 | CRITICAL: If this is a doublet or multiplet, the ring is substituted at C5. If it is missing, it is a 5,5-disubstituted analog. Must be a singlet. |

Infrared Spectroscopy (FT-IR)

Used to confirm the hydantoin ring closure.

-

1770 cm

: C2=O stretch (weak/sharp). The carbonyl between two nitrogens is strained. -

1720 cm

: C4=O stretch (strong/broad). The amide-like carbonyl. -

3200-3100 cm

: N-H stretch (broad).

HPLC Method for Purity Assessment

This method separates the iodinated product from the non-iodinated starting material (aniline) or hydrolyzed intermediates.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Phenyl absorption) and 220 nm (Amide absorption).

-

Retention Logic: The Iodine atom makes the molecule significantly more hydrophobic. It will elute later than unsubstituted phenylhydantoin.

Advanced Characterization: Fragmentation Analysis

Understanding how the molecule breaks apart confirms the position of the Iodine.

Mass Spectrometry Fragmentation Pathway (DOT Diagram)

Figure 2: Proposed EI-MS fragmentation tree. The persistence of the Iodine in the high-mass fragments (m/z 274) confirms the halogen is on the aromatic ring, not the hydantoin core.

References

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link (Foundational text on hydantoin synthesis and numbering).

-

Meusel, M., & Gütschow, M. (2004). "Recent developments in hydantoin chemistry. A review." Organic Preparations and Procedures International, 36(5), 391-443. Link (Modern synthetic and analytical methods).

-

PubChem Compound Summary. (2025). "3-phenylimidazolidine-2,4-dione" (Analogous structure for spectral comparison). National Center for Biotechnology Information. Link

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Advanced Safety, Handling, and Synthetic Workflows for 1-(3-Iodophenyl)-2,4-imidazolidinedione

Executive Summary

As a privileged scaffold in medicinal chemistry, the imidazolidine-2,4-dione (hydantoin) core is foundational to numerous anticonvulsant, antimicrobial, and antineoplastic agents. The specific derivative 1-(3-Iodophenyl)-2,4-imidazolidinedione serves as a high-value synthetic intermediate. The meta-iodo substitution on the N-aryl ring provides an exceptionally reactive electrophilic site for transition-metal-catalyzed cross-coupling, enabling the rapid late-stage functionalization of the hydantoin pharmacophore[1].

This technical guide synthesizes critical safety data, mechanistic handling rationales, and a self-validating experimental workflow to ensure scientific integrity and operational safety for researchers utilizing this compound.

Chemical Profile & Quantitative Parameters

To design effective experimental protocols, researchers must first understand the physicochemical baseline of the compound. The following table summarizes the quantitative data and the mechanistic causality behind its physical behavior, drawing from structural analogs in the [2].

| Property / Parameter | Value / Specification | Mechanistic Causality / Rationale |

| Molecular Weight | ~302.07 g/mol | Critical for stoichiometric precision in micro-scale catalytic cross-coupling reactions. |

| Appearance | Off-white to pale yellow solid | Colorimetric purity indicator; a shift to dark brown indicates homolytic C-I bond cleavage and iodine liberation. |

| Solubility | Soluble in DMF, DMSO; Insoluble in H₂O | The high dipole moment of the hydantoin ring necessitates polar aprotic solvents to disrupt intermolecular hydrogen bonding. |

| Storage Temp | 2–8 °C, protect from light | The C-I bond is photolabile; thermal and photolytic shielding prevents spontaneous deiodination and radical formation. |

| GHS Hazards | H315, H319, H335 | The electrophilic nature of the halogenated aryl system causes acute protein binding, leading to mucosal and dermal irritation. |

Safety Data Sheet (SDS) & Mechanistic Handling Rationale

Standard safety protocols often list requirements without explaining the why. As an application scientist, understanding the causality behind safety measures is critical for preventing laboratory incidents. Based on hazard profiles of related N-aryl hydantoins from , the following protocols must be strictly adhered to.

Hazard Identification

-

Skin Irritation (H315) & Eye Irritation (H319): The compound acts as a mild alkylating/arylating agent in biological systems, capable of reacting with nucleophilic residues on skin and ocular proteins.

-

STOT SE 3 (H335): Inhalation of the fine crystalline powder causes immediate respiratory tract irritation due to the localized deposition of the halogenated scaffold.

PPE and Engineering Controls

-

Glove Selection: Standard nitrile gloves are sufficient for handling the dry solid. Crucial Exception: If the compound is dissolved in Dimethyl Sulfoxide (DMSO), double-gloving with butyl rubber over nitrile is required. Causality: DMSO is a potent dermal penetration enhancer. It will rapidly transport the dissolved iodinated compound through standard nitrile barriers and directly into the bloodstream.

-

Ventilation: All weighings and transfers must be performed in a calibrated fume hood or exhausted balance enclosure. Causality: The low-density powder is easily aerosolized, and the hydantoin core's affinity for mucous membranes exacerbates respiratory toxicity.

Storage and Stability

Store the compound at 2–8 °C in an amber glass vial, backfilled with dry Argon.

-

Causality: The carbon-iodine (C-I) bond has a relatively low bond dissociation energy (~65 kcal/mol). Exposure to ambient UV light or elevated temperatures induces homolytic cleavage, generating highly reactive iodine radicals that degrade the bulk material and poison palladium catalysts in downstream applications.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The primary utility of 1-(3-Iodophenyl)-2,4-imidazolidinedione lies in its ability to undergo Suzuki-Miyaura cross-coupling. This allows researchers to append diverse aryl or heteroaryl groups to the meta-position, exploring structure-activity relationships (SAR) for novel biological targets[3].

Mechanistic Rationale

The iodine atom is highly polarizable and an excellent leaving group, making the C-I bond highly susceptible to oxidative addition by Pd(0) species. This reaction proceeds significantly faster than analogous bromo- or chloro-derivatives, allowing for milder reaction conditions that preserve the integrity of the sensitive 2,4-imidazolidinedione ring[1].

Step-by-Step Protocol (Self-Validating System)

Step 1: Reagent Preparation & Degassing

-

Action: In a flame-dried Schlenk tube, dissolve 1-(3-Iodophenyl)-2,4-imidazolidinedione (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and deionized water. Sparge the solution with Argon for 15 minutes.

-

Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex necessary for transmetalation. Sparging removes dissolved oxygen, which would otherwise irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) dead-end complex.

Step 2: Catalyst & Base Addition

-

Action: Under a positive flow of Argon, add K₂CO₃ (2.0 equiv) and the catalyst Pd(dppf)Cl₂ (0.05 equiv). Seal the tube.

-

Causality: The bidentate 'dppf' ligand forces the palladium intermediate into a cis-geometry, which is a strict geometric prerequisite for the final reductive elimination step, thereby accelerating product formation and preventing off-target side reactions.

Step 3: Thermal Activation

-

Action: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4 hours.

Step 4: Validation Checkpoint (Trustworthiness & Verification)

-

Action: Withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: Hexanes:EtOAc 1:1).

-

Validation: The system is self-validating. The starting material is strongly UV-active at 254 nm (Rf ~0.6). The complete disappearance of this spot, coupled with the emergence of a new, highly fluorescent product spot, confirms the total consumption of the iodo-precursor. Subsequent LC-MS analysis must show a mass shift of -126 Da (loss of iodine) plus the mass of the incoming aryl group.

Step 5: Workup & Isolation

-

Action: Cool to room temperature, quench with water, and extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Workflow Visualization

The following diagram illustrates the logical flow and catalytic cycle of the functionalization process.

Fig 1: Pd-catalyzed cross-coupling workflow for 1-(3-Iodophenyl)-2,4-imidazolidinedione.

References

-

PubChem Database - 1-(3-Iodophenyl)pyrrolidine-2,4-dione | C10H8INO2 | CID 79515220. National Center for Biotechnology Information. Available at:[Link]

-

ResearchGate - The biological activity of 5,5'-Imidazolidine-2,4-Dione derivatives. Available at:[Link]

-

Asian Journal of Research in Chemistry - Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Available at:[Link]

Sources

The Iodinated Imidazolidinedione Derivatives: A Technical Guide to History, Synthesis, and Application

The following technical guide details the history, chemical architecture, synthesis, and applications of iodinated imidazolidinedione derivatives, with a specific focus on 1,3-diiodo-5,5-dimethylhydantoin (DIH).

Part 1: Genesis & Historical Trajectory

The history of iodinated imidazolidinedione (hydantoin) derivatives represents a critical evolution in halogen chemistry, transitioning from unstable elemental halogens to "tamed," storable electrophilic reagents.

The Early Era: Chlorination to Iodination

While the hydantoin scaffold (imidazolidine-2,4-dione) was known since the late 19th century (discovered by Baeyer in 1861), its halogenated derivatives gained prominence much later. During World War II, chlorinated hydantoins like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) were developed as decontaminating agents for chemical warfare and later as industrial biocides.

The 1960s Breakthrough: Orazi and Corral

The definitive entry of iodinated derivatives into the synthetic repertoire occurred in the mid-1960s. The pivotal work by O.O. Orazi and R.A. Corral (published in J. Org.[1] Chem., 1965) marked the first systematic characterization of 1,3-diiodo-5,5-dimethylhydantoin (DIH) as a stable, solid iodinating agent.

Prior to this, iodination often relied on elemental iodine (

The N-Halamine Revolution (1980s–Present)

In the 1980s, the focus shifted from organic synthesis to biocidal applications.[2] S.D. Worley and colleagues at Auburn University pioneered the development of N-halamine polymers . They recognized that while N-chloramines were effective disinfectants, N-iodamines provided faster kill kinetics due to the lower bond dissociation energy of the N-I bond compared to N-Cl. This research bridged the gap between small-molecule reagents (like DIH) and material science, leading to antimicrobial coatings and water filtration systems.

Part 2: Chemical Architecture & Stability

The utility of iodinated imidazolidinediones stems from the unique electronics of the N-I bond within the electron-withdrawing dione heterocycle.

Structural Properties

-

Scaffold: The 5,5-dimethyl substitution prevents the "hydantoin rearrangement" and increases lipophilicity, aiding solubility in organic solvents.

-

Active Sites: The nitrogen atoms at positions 1 and 3 are halogenated. The N3 position is generally more reactive due to the flanking carbonyls (C2 and C4).

-

Bond Energetics: The N-I bond is weaker than N-Cl or N-Br bonds. This lability allows DIH to function as a "reservoir" of positive iodine (

), releasing it only in the presence of a suitable nucleophile (substrate) or reducing agent (microbe).

Table 1: Comparative Properties of N-Halo Hydantoins

| Property | DCDMH (Chloro) | DBDMH (Bromo) | DIH (Iodo) |

| Active Halogen | |||

| State | White Powder | Cream Powder | Light Brown Powder |

| Melting Point | 132°C | 197°C | 192–196°C (dec) |

| Reactivity | Strong Oxidant | Intermediate | Soft Electrophile |

| Primary Use | Bleaching, Disinfection | Pool Sanitization | Organic Synthesis, Wound Care |

Part 3: Synthesis Protocols

Two primary methodologies exist for synthesizing DIH: the classical ICl method and the Green Oxidative method.

Protocol A: The Classical ICl Method (Orazi & Corral)

-

Principle: Direct substitution using iodine monochloride in an alkaline medium.

-

Reagents: 5,5-Dimethylhydantoin (DMH), Iodine Monochloride (ICl), Sodium Hydroxide (NaOH).

Step-by-Step Workflow:

-

Dissolution: Dissolve 0.1 mol of DMH in 100 mL of 2M NaOH at 0°C.

-

Addition: Dropwise add 0.22 mol of ICl while maintaining temperature <5°C. The solution will darken.

-

Precipitation: The pH is adjusted to neutral/slightly acidic. DIH precipitates as a tan solid.

-

Filtration: Filter the solid, wash with ice-cold water to remove inorganic salts (NaCl).

-

Drying: Dry under vacuum over

in the dark (DIH is light sensitive). -

Yield: Typically 85–90%.

Protocol B: The Green Oxidative Method

-

Principle: Generation of

in situ using elemental iodine and a cheap oxidant (bleach), avoiding corrosive ICl. -

Reagents: DMH,

, NaOCl (Sodium Hypochlorite).

Step-by-Step Workflow:

-

Slurry: Suspend DMH and finely powdered

in water. -

Oxidation: Slowly add NaOCl solution while stirring vigorously.

-

Reaction:

. -

Workup: Filter the resulting solid. This method often yields higher purity without trace ICl contamination.

Part 4: Mechanistic Pathways

Diagram 1: Synthesis & Activation Pathway

The following Graphviz diagram illustrates the conversion of DMH to DIH and its subsequent activation as an electrophile.

Caption: Pathway A depicts the synthesis of DIH via N-deprotonation. Pathway B shows the transfer of electrophilic iodine to a substrate, regenerating the hydantoin scaffold.

Mechanism of Action: Electrophilic Aromatic Substitution